molecular formula C10H16O4S B7723711 Camphorsulfonic acid CAS No. 76-26-6

Camphorsulfonic acid

Cat. No.: B7723711
CAS No.: 76-26-6
M. Wt: 232.30 g/mol
InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Camphorsulfonic acid (CSA) is an organosulfur compound that is used as a resolving agent for chiral amines and other cations . It is also used in the preparation of hypervalent iodine reagents . CSA can behave as alkylation reagents and have a possibility of alkylating DNA bases (on N-7 of guanosine and N-3 of adenine) .

Mode of Action

The mechanism of action of CSA involves a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

Biochemical Pathways

It is known that csa is used in the synthesis of various biologically promising heterocyclic compounds . It is also used in the preparation of hypervalent iodine reagents, which are frequently used in organic chemistry, especially in synthesis .

Pharmacokinetics

It is known that csa is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . This suggests that it may have good bioavailability.

Result of Action

CSA is used in the synthesis of various compounds, including quinolines , and in the resolution of Chloramphenicol . It is also used in the preparation of hypervalent iodine reagents . CSA has been used in the synthesis of enantiopure devazepide .

Action Environment

CSA is a white crystalline powder, hygroscopic, very soluble in ethanol, and melts at 198 °C . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and humidity.

Chemical Reactions Analysis

Camphorsulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various organic solvents. Major products formed from these reactions include sulfonated alkenes and other derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Camphorsulfonic acid is unique due to its strong acidic properties and versatility in various applications. Similar compounds include:

    Methanesulfonic acid: Another strong acid used in organic synthesis.

    p-Toluenesulfonic acid: Commonly used as a catalyst in organic reactions.

    Benzenesulfonic acid: Used in the production of detergents and other industrial applications.

This compound stands out due to its specific structure and ability to form stable salts with amines, making it particularly useful in chiral resolution and pharmaceutical applications .

Properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863113
Record name DL-10-Camphorsulfonic acid
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name d-Camphorsulfonic acid
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Vapor Pressure

0.00000007 [mmHg]
Record name d-Camphorsulfonic acid
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CAS No.

5872-08-2, 3144-16-9
Record name (±)-Camphorsulfonic acid
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Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name DL-10-Camphorsulfonic acid
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Record name 2-oxobornane-10-sulphonic acid
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Record name DL-6-oxobornane-10-sulphonic acid
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Synthesis routes and methods I

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
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Yield
99%

Synthesis routes and methods II

Procedure details

Compound 2 is first treated as described above in Method B, Step 1, to obtain an intermediate phenol dihydropyridine which is then treated with about 0.1-0.3 meq (preferably 0.1 meq) of an acid (toluenesulfonic acid, camphorsulfonic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid; preferably, camphorsulfonic acid) in a solvent such as CH2Cl2, CHCl3, dichloroethane, THF, DME, or mixtures thereof (preferably methylene chloride) at about 25° to 50° C. for about 2-24 hours to obtain compound 1a.
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Synthesis routes and methods III

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
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20 mg
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chondroitin 4-sulfate
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CSA
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CSA
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sodium borate
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Synthesis routes and methods IV

Procedure details

A mixture of cis-4-(4-bromophenoxy)tetrahydrofuran-3-amine (191 g, 0.74 mol) and (1S)-(+)-10-camphorsulfonic acid (154.2 g, 0.66 mol) was dissolved in 2-propanol (2.4 L) and water (100 mL) at reflux. The clear solution was allowed to cool to room temperature over 18 hours, and the resulting crystals were isolated, washed and dried to afford the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (139.2 g, 0.284 mol) with an e.e. (enantiomeric excess) of 85%. Recrystallization from 2-propanol (1.2 L) and water (70 mL) afforded the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine, with an e.e. of 99%. Yield: 113.2 g, 0.23 mol, 31%. 1H NMR (300 MHz, DMSO-d6) δ 0.74 (s, 3H), 1.05 (s, 3H), 1.23 (d, half of AB quartet J=10 Hz, 1H), 1.29 (d, half of AB quartet, J=10 Hz, 1H), 1.76-1.94 (m, 2H), 2.19-2.28 (m, estimated 2H), 2.35 (d, J=14.7 Hz, 1H), 2.66-2.73 (m, estimated 1H), 2.85 (d, J=14.7 Hz, 1H), 3.78-3.84 (m, 2H), 3.96-4.10 (m, 3H), 5.04 (m, 1H), 6.99 (d, J=8.8 Hz, 2H), 7.52 (d, J=9.0 Hz, 2H), 8.23 (br s, 3H). Additional (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (+)-camphorsulfonic acid salt (13.6 g, 27.7 mmol) from another experiment was added and the combined batch (126.8 g, 0.258 mol) was washed with 2N aqueous sodium hydroxide solution and extracted three times with methylene chloride. The organic layers were combined and concentrated in vacuo, affording (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine as a white solid with an e.e. of 99%. Yield: 65.6 g, 0.254 mmol, 98% for neutralization.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camphorsulfonic acid
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Reactant of Route 3
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Customer
Q & A

Q1: What is camphorsulfonic acid (CSA) primarily used for in scientific research?

A1: this compound is a versatile compound frequently employed in scientific research for various applications. It serves as a chiral resolving agent to separate enantiomers of chiral compounds. [] This is crucial in pharmaceutical research, as different enantiomers often exhibit distinct biological activities. [] Additionally, CSA acts as a catalyst in organic synthesis, facilitating reactions such as the synthesis of fused quinoline derivatives. [] It also finds use as a dopant for conducting polymers, enhancing their electrical conductivity and influencing their morphology. [, , , , ]

Q2: How does this compound influence the properties of polyaniline?

A2: this compound acts as a dopant for polyaniline, significantly impacting its structure, morphology, and conductivity. The doping process with CSA leads to a more ordered stacking of polyaniline chains, enhancing its crystallinity. [, , ] This improved order facilitates charge transport, leading to higher electrical conductivity. [, , ] Furthermore, CSA influences the morphology of polyaniline, promoting the formation of nanofibers [] or influencing the size and structure of nanotubes when used in co-doping systems. []

Q3: Can you explain the mechanism by which CSA enhances the conductivity of polyaniline?

A3: CSA protonates the imine nitrogen atoms in the polyaniline backbone, creating positive charges. [, ] This protonation process, known as doping, generates charge carriers (polarons) along the polymer chain, significantly increasing its conductivity. [, ] The presence of these charge carriers is confirmed through spectroscopic investigations, particularly UV-Vis-NIR and Raman spectroscopy. []

Q4: What is the role of this compound in chiral recognition and separation?

A5: this compound, being chiral itself, can differentiate between enantiomers of other chiral molecules. [, , , ] This occurs through the formation of diastereomeric salts with differing physical properties, allowing for separation via techniques like crystallization. [, , ] For instance, (S)-(-)-amlodipine camsylate, formed by reacting (S)-(-)-amlodipine with CSA, exhibits enhanced stability and solubility compared to other amlodipine salts. []

Q5: How does the structure of this compound contribute to its chiral recognition ability?

A6: The rigid, bulky structure of CSA, derived from the natural product camphor, creates a sterically hindered environment around its sulfonic acid group. [, , ] This specific spatial arrangement allows for preferential interactions with one enantiomer over another, leading to the formation of diastereomeric salts with distinct properties. [, , ]

Q6: Are there any computational studies exploring the interaction of this compound with polyaniline?

A7: Yes, computational studies, particularly molecular dynamics simulations, have been employed to investigate the interactions between CSA and polyaniline. [, ] These simulations provide insights into the structural arrangement of CSA molecules within the polyaniline matrix, revealing a complex network of hydrogen bonding interactions. [] This computational approach helps elucidate the relationship between the molecular structure of CSA-doped polyaniline and its observed macroscopic properties. [, ]

Q7: What are the environmental implications of using this compound?

A8: While CSA is generally considered less toxic than many other strong acids, its environmental impact requires consideration. Research on its ecotoxicological effects, particularly its impact on aquatic life, is limited. [] Therefore, responsible waste management practices, such as proper disposal and potential recycling strategies, are crucial to mitigate any negative environmental consequences. []

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